

Application Note: Quantification of 3-(Perfluorooctyl)propanol (8:2 FTOH) in Water

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Compound of Interest

Compound Name: 3-(Perfluorooctyl)propanol

Cat. No.: B155966

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Introduction

3-(Perfluorooctyl)propanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] These compounds are of increasing environmental concern due to their persistence, potential for bioaccumulation, and suspected toxicity. 8:2 FTOH is utilized in a variety of industrial and consumer products, including firefighting foams and stain-resistant coatings, leading to its presence in various water sources.[2][3][4] Furthermore, 8:2 FTOH is a known precursor to persistent perfluorocarboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA).[1][2] Accurate and sensitive quantification of 8:2 FTOH in water is therefore crucial for environmental monitoring and human exposure assessment.[3]

This application note provides detailed protocols for the analysis of 8:2 FTOH in water using two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The choice of method may depend on factors such as required sensitivity, sample matrix, and available instrumentation.

Analytical Approaches

The two principal methods for the determination of 8:2 FTOH in aqueous samples are GC-MS/MS and LC-MS/MS. Due to its volatility, GC-MS/MS is often a preferred method for FTOH analysis.[2][5]

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity for volatile and semi-volatile compounds like 8:2 FTOH.[2] Sample preparation typically involves an extraction step to isolate the analyte from the water matrix.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While FTOHs can be challenging to analyze by LC-MS/MS due to their volatility, this method is also effective, particularly when coupled with appropriate sample preparation and sometimes derivatization to enhance ionization efficiency.[1][6]

Data Presentation: Quantitative Method Performance

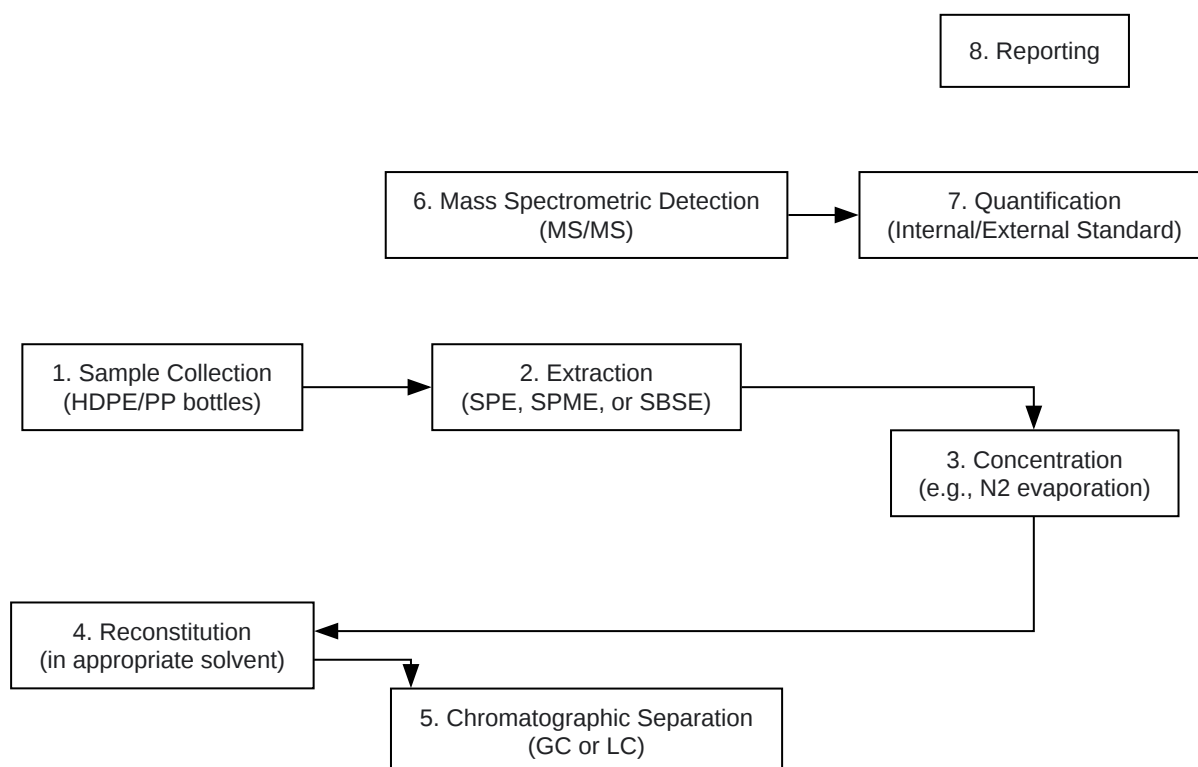
The following table summarizes the quantitative performance data for various analytical methods used for the determination of 8:2 FTOH in water.

| Analyte | Method | Sample Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
|----------|----------------------|---------------------------------------|------------|------------|--------------|-----------|
| 8:2 FTOH | SBSE-TD-GC-MS | Tap Water, Brackish Water, Wastewater | - | - | 55-111 | [5] |
| 8:2 FTOH | LC-MS/MS | Aqueous Samples | 90 | - | 70-120 | [1] |
| 8:2 FTOH | Dansylation LC-MS/MS | Sediment (indirectly relevant) | 14 (IDL) | 17 (dw) | 67-83 | [6] |
| 8:2 FTOH | SPME-GC/MS | Gas Samples | - | 6-7 | - | [7] |
| 8:2 FTOH | GC-MS/MS-PCI | Water | 5 | - | - | [3] |

LOD: Limit of Detection; LOQ: Limit of Quantification; SBSE-TD-GC-MS: Stir Bar Sorptive Extraction-Thermal Desorption-Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; SPME-GC/MS: Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry; GC-MS/MS-PCI: Gas Chromatography-Tandem Mass Spectrometry with Positive Chemical Ionization; IDL: Instrument Detection Limit; dw: dry weight.

Experimental Workflow

The general workflow for the analysis of 8:2 FTOH in water is depicted below.



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Caption: General experimental workflow for the quantification of 8:2 FTOH in water samples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis

This protocol is suitable for the extraction and quantification of a range of FTOHs in various water matrices.[\[5\]](#)

1. Materials and Reagents

- High-density polyethylene (HDPE) or polypropylene sample bottles
- Solid-phase extraction cartridges (e.g., weak anion exchange)
- Methanol, HPLC grade
- Reagent water (PFAS-free)
- Nitrogen gas, high purity
- 8:2 FTOH analytical standard
- Internal standard (e.g., isotopically labeled 8:2 FTOH)

2. Sample Collection and Preservation

- Collect water samples in HDPE or polypropylene bottles.
- Preserve samples by storing them frozen in sealed vials with aluminum foil-lined septa.[\[1\]](#)

3. Solid-Phase Extraction (SPE)

- Conditioning: Condition the SPE cartridge with methanol followed by reagent water.
- Loading: Load the water sample (typically 250-500 mL) onto the cartridge at a flow rate of 5-10 mL/min.
- Washing: Wash the cartridge with reagent water to remove interferences.

- Elution: Elute the trapped analytes with methanol.

4. Concentration and Reconstitution

- Concentrate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate).

5. GC-MS/MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: Use a suitable capillary column (e.g., DB-5ms).
 - Inlet: Program the inlet temperature for optimal transfer of analytes.
 - Oven Program: Develop a temperature gradient to separate 8:2 FTOH from other components.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[3]
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor at least two transitions for 8:2 FTOH.

6. Quality Control

- Analyze procedural blanks, matrix spikes, and laboratory control samples with each batch of samples.
- Use an internal standard to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is an alternative method for the quantification of 8:2 FTOH, particularly useful for laboratories with established LC-MS/MS workflows for other PFAS.[1]

1. Materials and Reagents

- Same as Protocol 1, with the addition of:
- Acetonitrile, LC-MS grade
- Ammonium acetate (optional, for mobile phase modification)

2. Sample Preparation

- Follow the sample collection, preservation, and SPE steps as described in Protocol 1.
- After concentration, reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis

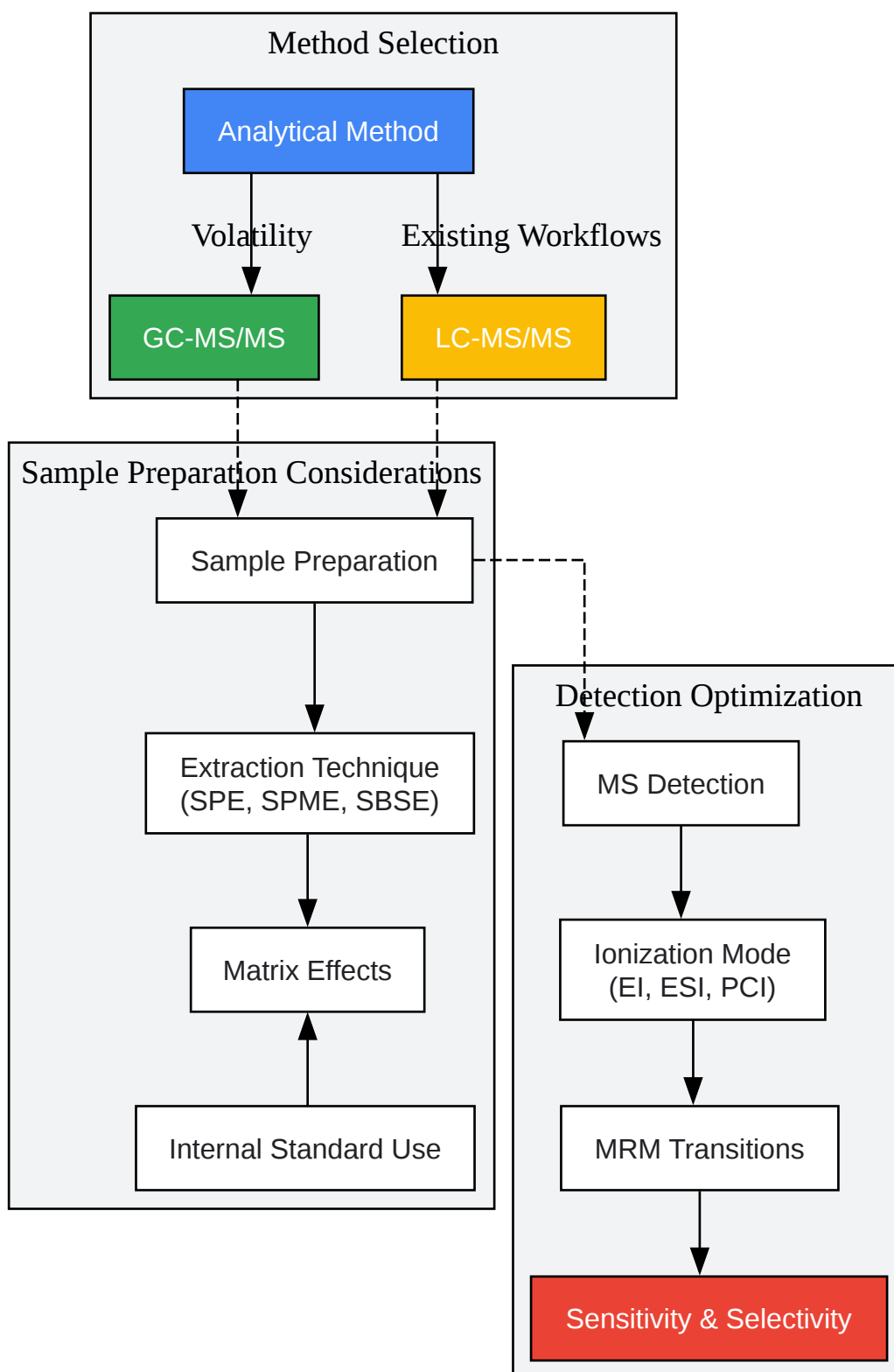
- Liquid Chromatograph (LC) Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, sometimes with a modifier like ammonium acetate, though FTOHs can form adducts.[8]
 - Flow Rate: Optimize for the best separation and peak shape.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used to form deprotonated molecules.[1]
 - Acquisition Mode: MRM, monitoring specific precursor-to-product ion transitions for 8:2 FTOH.

4. Quality Control

- Implement the same quality control measures as in Protocol 1.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the analytical steps and the key considerations for accurate quantification.



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Caption: Key considerations and relationships in the analytical method development for 8:2 FTOH.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantification of **3-(Perfluorooctyl)propanol** (8:2 FTOH) in water samples. The choice between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the analysis and the instrumentation available. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate and precise results. The presented quantitative data and experimental workflows serve as a valuable resource for researchers, scientists, and professionals involved in the monitoring and assessment of PFAS contamination.

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